molecular formula C9H18O B3153418 (4-Ethylcyclohexyl)methanol CAS No. 75839-86-0

(4-Ethylcyclohexyl)methanol

Cat. No.: B3153418
CAS No.: 75839-86-0
M. Wt: 142.24 g/mol
InChI Key: YSQZCEWPPUAANL-UHFFFAOYSA-N
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Description

(4-Ethylcyclohexyl)methanol (CAS RN 113296-33-6) is a saturated alicyclic primary alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a clear, colorless liquid that is expected to be sparingly soluble in water but highly soluble in common organic solvents, a characteristic common to its structural class . This compound is part of a family of cyclohexylmethanol derivatives which are of significant interest in industrial and research contexts. While specific studies on this compound are limited, its close structural analog, 4-Methylcyclohexanemethanol (MCHM), is well-documented. MCHM has been patented for use in air fresheners and has historically been employed as a frothing agent in the flotation process for cleaning coal, where it acts as a surfactant to separate fine coal particles from other minerals . Researchers are exploring this compound for its potential utility in similar applications, particularly in the development of novel surfactants, frothing agents, and in fragrance and flavor chemistry where the extended alkyl chain may alter its olfactory properties and binding interactions . The mechanism of action for compounds in this class is often based on their surfactant properties, reducing surface tension to stabilize froths in separation processes . Alicyclic alcohols like this one are also investigated as intermediates in organic synthesis, for instance, in the preparation of corresponding carboxylic acids or esters . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not meant for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate personal protective equipment, including gloves and safety goggles, and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information .

Properties

IUPAC Name

(4-ethylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQZCEWPPUAANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 4 Ethylcyclohexyl Methanol

Esterification Reactions of the Hydroxyl Group

The primary hydroxyl group of (4-Ethylcyclohexyl)methanol readily undergoes esterification with carboxylic acids and their derivatives, such as acid chlorides and acid anhydrides. These reactions are fundamental in synthesizing a variety of ester compounds.

One of the most common methods for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. For instance, the reaction of this compound with acetic acid would yield (4-Ethylcyclohexyl)methyl acetate.

A more reactive method for ester synthesis involves the use of acid chlorides or acid anhydrides. These reactions are generally faster and not reversible. For example, reacting this compound with benzoyl chloride in the presence of a base like pyridine (B92270) would form (4-Ethylcyclohexyl)methyl benzoate (B1203000). The base is used to neutralize the hydrochloric acid byproduct.

Another effective method for esterification, particularly for hindered alcohols or when mild conditions are required, is the Steglich esterification. This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the alcohol and a carboxylic acid.

ReagentProductReaction ConditionsTypical Yield
Acetic Acid / H₂SO₄(4-Ethylcyclohexyl)methyl acetateRefluxModerate to High
Benzoyl Chloride / Pyridine(4-Ethylcyclohexyl)methyl benzoateRoom TemperatureHigh
Benzoic Acid / DCC / DMAP(4-Ethylcyclohexyl)methyl benzoateRoom TemperatureHigh

Etherification Reactions of the Primary Alcohol Moiety

The hydroxyl group of this compound can be converted into an ether linkage through several synthetic routes. The most notable of these is the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. This method involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile and attacks an alkyl halide.

For the synthesis of an ether from this compound, the alcohol is first treated with a strong base, such as sodium hydride (NaH), to form sodium (4-ethylcyclohexyl)methoxide. This alkoxide can then be reacted with an alkyl halide, for example, methyl iodide, to produce methyl (4-ethylcyclohexyl)methyl ether. The choice of the alkyl halide is crucial; primary alkyl halides are preferred as secondary and tertiary halides are more prone to elimination reactions.

Symmetrical ethers, such as bis((4-ethylcyclohexyl)methyl) ether, can also be synthesized, though direct dehydration of the alcohol is generally not a high-yielding method for primary alcohols and can lead to side products.

Reagent 1Reagent 2ProductReaction Conditions
Sodium HydrideMethyl IodideMethyl (4-ethylcyclohexyl)methyl etherAnhydrous solvent (e.g., THF)
Sodium HydrideEthyl BromideEthyl (4-ethylcyclohexyl)methyl etherAnhydrous solvent (e.g., THF)

Oxidation Reactions of the Primary Alcohol Functionality

As a primary alcohol, this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), are typically used to selectively oxidize primary alcohols to aldehydes. This reaction, when applied to this compound, yields 4-Ethylcyclohexanecarbaldehyde. chempap.orgrsc.org It is crucial to maintain anhydrous conditions to prevent over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-Ethylcyclohexanecarboxylic acid. rsc.orgresearchgate.net This transformation involves the initial formation of the aldehyde, which is then rapidly oxidized further.

Oxidizing AgentProductReaction Conditions
Pyridinium Chlorochromate (PCC)4-EthylcyclohexanecarbaldehydeAnhydrous CH₂Cl₂
Potassium Permanganate (KMnO₄)4-Ethylcyclohexanecarboxylic acidBasic solution, heat
Chromic Acid (H₂CrO₄)4-Ethylcyclohexanecarboxylic acidAcidic aqueous solution

Nucleophilic Substitution Reactions at the Methanol (B129727) Carbon

The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution at the adjacent carbon, the -OH group must first be converted into a better leaving group.

Formation of Sulfonate Esters (e.g., (4-Ethylcyclohexyl)methyl 4-methylbenzenesulfonate)

A common strategy to create a good leaving group is to convert the alcohol into a sulfonate ester, such as a tosylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. The resulting (4-Ethylcyclohexyl)methyl 4-methylbenzenesulfonate (B104242) has a tosylate group that is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Halogenation Reactions

This compound can be converted to the corresponding alkyl halides through reaction with various halogenating agents. Thionyl chloride (SOCl₂) is commonly used to synthesize the alkyl chloride, (4-chloromethyl)ethylcyclohexane. The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. ucalgary.ca

Similarly, phosphorus tribromide (PBr₃) is a standard reagent for the conversion of primary alcohols to alkyl bromides, which would yield (4-bromomethyl)ethylcyclohexane. nih.gov These reactions typically proceed via an Sₙ2 mechanism, resulting in inversion of stereochemistry if the starting alcohol is chiral at the carbinol carbon.

ReagentProductByproducts
p-Toluenesulfonyl chloride (TsCl) / Pyridine(4-Ethylcyclohexyl)methyl 4-methylbenzenesulfonatePyridinium hydrochloride
Thionyl Chloride (SOCl₂)1-Chloro-4-(chloromethyl)cyclohexaneSO₂, HCl
Phosphorus Tribromide (PBr₃)1-Bromo-4-(bromomethyl)cyclohexaneH₃PO₃

Reactions Involving the Cyclohexyl Ring and Ethyl Substituent

While the primary alcohol functionality is the most reactive site in this compound, the cyclohexyl ring and the ethyl group can also undergo certain reactions, although typically under more forcing conditions.

Free-Radical Halogenation: The C-H bonds on the cyclohexyl ring and the ethyl group can be substituted with halogens, such as bromine, via a free-radical mechanism. This reaction is typically initiated by UV light or heat. The selectivity of this reaction depends on the stability of the resulting radical intermediate, with tertiary C-H bonds being the most reactive, followed by secondary, and then primary. In the case of ethylcyclohexane, free-radical bromination would be expected to favor substitution at the tertiary carbon of the ethyl group.

Catalytic Dehydrogenation: The cyclohexyl ring can undergo catalytic dehydrogenation to form an aromatic ring. This reaction is typically carried out at high temperatures (around 300-600 °C) over a metal catalyst, such as platinum, palladium, or nickel. wordpress.comnih.govnih.gov For this compound, this reaction would lead to the formation of (4-ethylphenyl)methanol.

Oxidation of the Ethyl Group: Under harsh oxidizing conditions, such as with hot, concentrated potassium permanganate, the ethyl group attached to the cyclohexane (B81311) ring can be oxidized. Typically, the entire alkyl chain is cleaved, and the benzylic carbon (if an aromatic ring were present) would be oxidized to a carboxylic acid. In the case of an alkyl-substituted cyclohexane, the reaction can be complex and may lead to ring opening or the formation of dicarboxylic acids.

Reaction TypeReagents/ConditionsExpected Major Product(s)
Free-Radical BrominationBr₂ / UV light or heat(4-(1-Bromoethyl)cyclohexyl)methanol
Catalytic DehydrogenationPt, Pd, or Ni catalyst / High Temperature(4-Ethylphenyl)methanol
Strong OxidationHot, concentrated KMnO₄Complex mixture, potentially including dicarboxylic acids

Functionalization of the Ethyl Group

The ethyl substituent on the cyclohexane ring, being a simple alkyl group, is generally less reactive than the primary alcohol. However, under specific conditions, it can undergo functionalization, primarily through free-radical halogenation.

Free-Radical Halogenation: The hydrogen atoms on the ethyl group can be substituted by halogens (chlorine or bromine) through a free-radical chain reaction, typically initiated by UV light or a radical initiator. This reaction is generally not highly selective and can lead to a mixture of mono- and poly-halogenated products at both the α- and β-positions of the ethyl group. The selectivity can be somewhat controlled by the choice of halogenating agent, with bromination being more selective than chlorination for the more substituted carbon atom.

A representative, though not specifically documented for this compound, reaction would proceed as follows:

ReactantReagentConditionsMajor Product(s)
This compoundBr2, UV lightInert solventMixture of (4-(1-bromoethyl)cyclohexyl)methanol and (4-(2-bromoethyl)cyclohexyl)methanol
This compoundCl2, UV lightInert solventMixture of mono- and poly-chlorinated products

This table represents expected products based on general principles of free-radical halogenation, as specific literature data for this compound was not found.

Modifications of the Cyclohexane Ring System

The cyclohexane ring of this compound can be modified through several synthetic routes, including dehydrogenation to form an aromatic ring, and reactions involving the double bond after dehydration of the alcohol.

Dehydrogenation/Aromatization: The saturated cyclohexane ring can be converted to an aromatic (benzene) ring through catalytic dehydrogenation. This process typically requires high temperatures and a catalyst, such as palladium on carbon (Pd/C). This transformation results in the formation of 4-ethylbenzyl alcohol, a valuable aromatic intermediate.

ReactantCatalystConditionsProduct
This compoundPalladium on Carbon (Pd/C)High temperature, inert atmosphere4-Ethylbenzyl alcohol

This table illustrates a potential dehydrogenation reaction based on known catalysis for cyclohexane derivatives.

Reactions via Dehydration and Subsequent Modification: The primary alcohol of this compound can be dehydrated using an acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield 4-ethyl-1-methylenecyclohexane. This alkene then serves as a versatile intermediate for further modifications of the ring.

Applications of 4 Ethylcyclohexyl Methanol As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

(4-Ethylcyclohexyl)methanol serves as a versatile starting material for the synthesis of more intricate molecular architectures. The primary alcohol group is the main site of reactivity, allowing for a variety of chemical transformations. These modifications enable the incorporation of the 4-ethylcyclohexyl scaffold into larger and more complex molecules.

The hydroxyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid. chemguide.co.ukmasterorganicchemistry.comnih.gov Weak oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), can selectively convert the primary alcohol to (4-ethylcyclohexyl)carbaldehyde. masterorganicchemistry.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will further oxidize the alcohol or the intermediate aldehyde to 4-ethylcyclohexanecarboxylic acid. masterorganicchemistry.com These derivatives are important intermediates themselves, with the aldehyde being susceptible to nucleophilic attack and the carboxylic acid able to form amides and other acid derivatives.

Furthermore, the alcohol can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, under acidic catalysis to form various esters. chemguide.co.ukyoutube.comrug.nlmasterorganicchemistry.com This reaction is fundamental in creating a wide range of functional molecules. Another key transformation is the conversion of the alcohol into a better leaving group, such as a tosylate ester, by reacting it with p-toluenesulfonyl chloride (TsCl). libretexts.orgmasterorganicchemistry.comyoutube.com The resulting (4-ethylcyclohexyl)methyl tosylate is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. libretexts.orgmasterorganicchemistry.comsmolecule.com

These fundamental reactions demonstrate the utility of this compound as a foundational building block for accessing a diverse range of more complex organic structures.

Table 1: Key Synthetic Transformations of this compound

Starting Material Reagent(s) Product Reaction Type
This compound Pyridinium chlorochromate (PCC) (4-Ethylcyclohexyl)carbaldehyde Oxidation
This compound Potassium permanganate (KMnO4) 4-Ethylcyclohexanecarboxylic acid Oxidation
This compound R-COOH, H+ (4-Ethylcyclohexyl)methyl R-oate Esterification
This compound p-Toluenesulfonyl chloride (TsCl) (4-Ethylcyclohexyl)methyl tosylate Tosylation
(4-Ethylcyclohexyl)methyl tosylate Nu- (4-Ethylcyclohexyl)methyl-Nu Nucleophilic Substitution

Precursor in the Development of Specialty Chemicals

The 4-ethylcyclohexyl moiety present in this compound is a structural motif found in certain specialty chemicals, particularly in the field of liquid crystals. nih.govd-nb.infobeilstein-journals.orggoogle.comresearchgate.net The rigid and anisotropic nature of the cyclohexane (B81311) ring can contribute to the formation of mesophases, which are characteristic of liquid crystalline materials. While direct use of this compound in liquid crystal synthesis is not extensively documented, its derivatives are of significant interest.

Research has shown that related structures, such as 4-(trans-4-alkylcyclohexyl)phenols, are valuable precursors for liquid crystal molecules. These compounds are incorporated into polymers that can induce the vertical alignment of liquid crystals in display devices. The synthesis involves the reaction of the phenolic group with a polymer backbone, highlighting the importance of the cyclohexyl-containing moiety in designing materials with specific liquid crystal alignment properties. Given the structural similarity, this compound could be functionalized to create analogous precursors for liquid crystal applications. For instance, it could be used to synthesize molecules with a calamitic (rod-like) shape, which is a common feature of thermotropic liquid crystals. google.com

The cyclohexane ring in these structures provides a balance of rigidity and flexibility that can influence the melting points and the stability of the liquid crystalline phases. nih.govd-nb.info The ethyl group can further modulate these properties through its effect on molecular packing.

Contributions to Polymer and Material Science Building Blocks

In polymer and material science, diols and other multifunctional monomers are essential for the synthesis of a wide range of polymers. While this compound is a mono-functional alcohol, it can be chemically modified to be incorporated into polymer structures, or it can be used to control polymer chain growth and to functionalize polymer surfaces.

For example, the synthesis of polyurethanes often involves the reaction of diisocyanates with polyols. rsc.orggoogle.combhu.ac.inmjbas.com Cycloaliphatic diols like 1,4-cyclohexanedimethanol (B133615) are known to impart good hydrolytic and acid resistance to polyurethane coatings. rsc.orggoogle.com By analogy, derivatives of this compound could be used to introduce the 4-ethylcyclohexyl group into polyurethane structures, potentially enhancing their thermal and mechanical properties.

Similarly, polyesters are synthesized from the reaction of diols and dicarboxylic acids. whiterose.ac.uk this compound could be used as a chain-terminating agent to control the molecular weight of polyesters or, if converted to a diol derivative, could be directly incorporated into the polymer backbone. The introduction of the cycloaliphatic ring can improve the thermal stability of the resulting polymer.

Table 2: Potential Applications of this compound in Polymer Science

Polymer Type Potential Role of this compound Potential Benefit
Polyurethanes As a chain modifier or comonomer (as a derivative) Improved thermal stability and chemical resistance
Polyesters As a chain-terminating agent or comonomer (as a derivative) Control of molecular weight, enhanced thermal properties
Polyacrylates As a precursor for acrylate (B77674) or methacrylate (B99206) monomers Introduction of cycloaliphatic character for tailored properties

Utility in Ligand Synthesis for Catalytic Systems

In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of metal catalysts. Chiral ligands are particularly important in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The development of new ligands with unique steric and electronic properties is an ongoing area of research.

This compound can serve as a precursor for the synthesis of various types of ligands. The hydroxyl group can be converted into a phosphite (B83602) ester through reaction with a chlorophosphine. Phosphite ligands are widely used in homogeneous catalysis.

Moreover, the chiral nature of substituted cyclohexyl rings makes them attractive scaffolds for the design of chiral ligands. nih.gov Although this compound itself is not chiral, it can be used as a starting material for the synthesis of chiral derivatives. For example, enantioselective reactions could be employed to introduce chirality, or the existing structure could be elaborated to create a chiral environment. The synthesis of bidentate phosphine (B1218219) ligands, which are highly effective in many catalytic reactions, often starts from diols or other bifunctional molecules. umn.eduwikipedia.orgumn.edunih.gov While this compound is not a diol, it could be derivatized to introduce a second coordinating group, making it a precursor for a bidentate ligand. The steric bulk of the 4-ethylcyclohexyl group could influence the coordination geometry around a metal center, thereby affecting the outcome of a catalytic reaction.

While specific examples of ligands derived from this compound are not prominent in the literature, the fundamental principles of ligand synthesis suggest its potential as a valuable building block in this area.

Computational and Theoretical Investigations of 4 Ethylcyclohexyl Methanol

Conformational Analysis and Energy Landscapes of the Cyclohexyl Ring

The six-membered cyclohexane (B81311) ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. wikipedia.orglibretexts.org The two most significant strain-free conformations are the "chair" and the "boat". makingmolecules.com

Chair Conformation: This is the most stable conformer for cyclohexane and its derivatives. wikipedia.orgmakingmolecules.com In this arrangement, all carbon-carbon bonds are staggered, minimizing torsional strain. makingmolecules.com Substituents on the chair conformation can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). wikipedia.org

Boat and Twist-Boat Conformations: The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.org A slightly more stable, intermediate conformation is the twist-boat, which alleviates some of this strain. wikipedia.org

For substituted cyclohexanes like (4-Ethylcyclohexyl)methanol, the two chair conformations that interconvert via a "ring flip" are no longer equivalent in energy. pressbooks.publibretexts.org The substituent groups—in this case, an ethyl group and a hydroxymethyl group at positions 1 and 4—can be either axial or equatorial. The relative stability of these conformers is dictated by steric interactions, primarily the 1,3-diaxial interactions. pressbooks.pubyoutube.com A substituent in the axial position experiences steric repulsion from the other two axial hydrogens on the same side of the ring. pressbooks.pub

Generally, a chair conformation is more stable when bulky substituents occupy the equatorial position to avoid these unfavorable 1,3-diaxial interactions. pressbooks.publibretexts.org For this compound, there are cis and trans isomers, each with its own set of conformational possibilities.

Trans Isomer: The two chair conformers would have the substituents in either a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformer is significantly more stable.

Cis Isomer: The two chair conformers would both have one substituent in an axial position and the other in an equatorial position (a,e). The relative stability would depend on which of the two larger groups (ethyl vs. hydroxymethyl) occupies the equatorial position. The conformer with the larger group in the equatorial position is generally favored. libretexts.org

The energy difference between conformers determines their relative populations at equilibrium. This energy difference, often referred to as the A-value for a given substituent, represents the Gibbs free energy difference between the axial and equatorial conformations. wikipedia.org

Table 1: General Conformational Preferences of Substituted Cyclohexanes.
ConformationRelative EnergyKey Strain Feature
Chair (Substituents Equatorial)LowestMinimal steric and torsional strain.
Chair (Substituents Axial)Higher1,3-diaxial steric interactions.
Twist-BoatHigher than ChairIntermediate strain.
BoatHighestFlagpole interactions and torsional strain.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. mdpi.com These calculations solve approximations of the Schrödinger equation to determine molecular properties.

For this compound, these calculations can elucidate:

Molecular Geometry: Optimization calculations find the lowest energy structure, confirming the preference for chair conformations with equatorial substituents as discussed above.

Electronic Properties: Calculations can determine the distribution of electron density, molecular dipole moment, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Reactivity Descriptors: Based on electronic properties, various reactivity descriptors can be calculated. For instance, the electrostatic potential map can identify electron-rich regions (like the oxygen atom of the hydroxyl group) that are susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. The acidity of the hydroxyl proton can also be estimated. researchgate.net

Studies on similar molecules like (4-methylcyclohexyl)methanol (B126014) have shown that high-quality dipole moments and relative conformer energies can be obtained using first-principles electronic structure theory, such as the MP2 level of theory. nih.gov These computational estimates are crucial for understanding physical properties like solubility. nih.gov

Table 2: Typical Outputs from Quantum Chemical Calculations for an Organic Molecule.
Calculated PropertySignificance
Optimized GeometryPredicts the most stable 3D structure and bond lengths/angles.
HOMO/LUMO EnergiesIndicates electron-donating/accepting abilities and kinetic stability.
Dipole MomentRelates to polarity and intermolecular interactions. nih.gov
Electrostatic PotentialVisualizes charge distribution and predicts sites for reaction.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations can be employed to investigate:

Liquid State Structure: Simulations of the bulk liquid can reveal how molecules orient themselves with respect to their neighbors. This includes analyzing radial distribution functions to understand the average distances between specific atoms, such as the oxygen atoms of the hydroxyl groups, which would indicate the extent of hydrogen bonding.

Solvation Effects: By simulating this compound in a solvent like water, one can study the hydration shell and the thermodynamics of solvation. This is critical for understanding its solubility and partitioning behavior. acs.org

Aggregation and Micelle Formation: As a molecule with a nonpolar (cyclohexyl and ethyl groups) and a polar (hydroxyl group) part, this compound has amphiphilic character. MD simulations can predict whether and how these molecules might aggregate in aqueous solutions, similar to studies on surfactants. rsc.org

The accuracy of MD simulations depends heavily on the quality of the force field used, which is a set of parameters that defines the potential energy of the system. For a molecule like this compound, a well-parameterized force field is essential to accurately model both the intramolecular (e.g., ring conformations) and intermolecular (e.g., hydrogen bonding) interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. chemaxon.comnmrdb.org The process involves calculating the magnetic shielding tensor for each nucleus in the molecule, often using DFT methods like B3LYP. acs.org These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). chemaxon.com The accuracy of these predictions depends on the level of theory, the basis set, and accounting for conformational averaging and solvent effects. acs.org Machine learning approaches trained on large experimental databases are also becoming increasingly accurate for predicting ¹H chemical shifts. nih.gov

Infrared (IR) Spectroscopy: Quantum chemical calculations can also predict vibrational frequencies. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. The predicted frequencies correspond to absorptions in the IR spectrum, such as the characteristic O-H stretching vibration of the alcohol group and C-H stretching and bending modes. Comparing the computed spectrum with the experimental one can help in assigning the observed bands. acs.org

Table 3: Computational Prediction of Spectroscopic Data.
Spectroscopy TypeComputational MethodPredicted ParameterTypical Application
NMRDFT (e.g., GIAO method)Chemical Shifts (δ), Coupling Constants (J)Structure verification and assignment of signals.
IRDFT, MP2Vibrational Frequencies, IntensitiesAssignment of absorption bands to specific molecular motions.

Advanced Analytical Methodologies for Characterization of 4 Ethylcyclohexyl Methanol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

For (4-ethylcyclohexyl)methanol, which has a chemical formula of C9H18O, the expected exact mass can be calculated. achemblock.com This theoretical value is then compared to the experimentally measured mass. A close correlation between the two provides strong evidence for the correct molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. The molecular weight of this compound is 142.24 g/mol . achemblock.comachmem.com

Table 1: Theoretical Exact Mass Calculation for this compound

ElementNumber of AtomsIsotopic Mass (Da)Total Mass (Da)
Carbon (¹²C)912.00000108.00000
Hydrogen (¹H)181.0078318.14094
Oxygen (¹⁶O)115.9949115.99491
[M+H]⁺ 143.14304
[M+Na]⁺ 165.12503
[M+K]⁺ 181.09897

Note: The table displays the calculated exact masses for the protonated molecule and common adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic-level structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment, connectivity, and stereochemistry of the atoms within the this compound molecule can be determined.

Given the structural similarity to (4-methylcyclohexyl)methanol (B126014), the expected chemical shifts for this compound can be predicted with a high degree of confidence. The presence of cis and trans isomers, based on the relative positions of the ethyl and hydroxymethyl groups on the cyclohexane (B81311) ring, will result in two distinct sets of signals in the NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons. Key expected signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and distinct signals for the protons of the cyclohexane ring and the hydroxymethyl group. The chemical shifts and coupling constants of the ring protons can help in assigning the cis and trans isomers.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the type of carbon (methyl, methylene, methine).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on data for structurally similar compounds.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (ethyl)~0.9 (triplet)~12
CH₂ (ethyl)~1.3 (quartet)~29
Cyclohexane Ring Protons0.9 - 1.9 (multiplets)30 - 45
CH₂OH~3.4 (doublet)~68
OHVariable-

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.govkurouskilab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For this compound, the IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region, and a C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C bond vibrations of the cyclohexane ring and the ethyl group. The C-H stretching and bending modes would also be prominent. nih.gov

Table 3: Expected Characteristic Vibrational Modes for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
O-H Stretch3200-3600 (broad, strong)Weak
C-H Stretch (sp³)2850-3000 (strong)2850-3000 (strong)
CH₂ Bend~1450 (medium)~1450 (medium)
C-O Stretch1000-1200 (strong)Weak
C-C StretchWeakStrong

X-ray Crystallography of Crystalline Derivatives for Solid-State Structure Elucidation

As this compound is a liquid at room temperature, its direct analysis by single-crystal X-ray crystallography is not feasible. However, this technique can be applied to a suitable crystalline derivative of the compound. The process would involve synthesizing a solid derivative, such as a benzoate (B1203000) or p-nitrobenzoate ester, and then growing a single crystal of sufficient quality.

X-ray crystallography would then provide an unambiguous determination of the three-dimensional structure of the derivative in the solid state. This would include precise bond lengths, bond angles, and torsion angles. For the cyclohexane ring, the analysis would confirm the chair conformation and the axial or equatorial positions of the substituents. Furthermore, the crystal packing and intermolecular interactions, such as hydrogen bonding involving the derivative's functional groups, would be revealed. This information is invaluable for understanding the molecule's conformational preferences and solid-state behavior.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its cis and trans isomers. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net

Catalysis in the Context of 4 Ethylcyclohexyl Methanol Chemistry

Catalytic Systems for the Synthesis of (4-Ethylcyclohexyl)methanol Precursors

The industrial production of this compound relies on the efficient synthesis of its key precursors, primarily 4-ethylcyclohexanecarboxylic acid. The synthesis of this precursor often starts from 4-ethylbenzoic acid, which undergoes catalytic hydrogenation. The choice of catalyst is crucial for achieving high yields and selectivity, either by hydrogenating the aromatic ring first, followed by reduction of the carboxylic acid, or by direct, one-pot transformations.

A common route involves the liquid-phase catalytic oxidation of p-ethyltoluene to produce 4-ethylbenzoic acid, which is then subjected to catalytic hydrogenation to yield 4-ethylcyclohexanecarboxylic acid researchgate.net. The subsequent reduction of the carboxylic acid group to the primary alcohol of this compound is the final step.

The catalytic hydrogenation of benzoic acid and its derivatives has been extensively studied, offering insights applicable to the synthesis of 4-ethylcyclohexanecarboxylic acid. Ruthenium and Palladium are common choices for the hydrogenation of the aromatic ring. For instance, 5% Ru/C has been shown to be an active catalyst for the hydrogenation of both the aromatic ring and the carboxylic group researchgate.net. Similarly, 5% Pd/C catalyst can provide 100% selectivity for the hydrogenation of the aromatic ring in benzoic acid, yielding cyclohexane (B81311) carboxylic acid researchgate.netcabidigitallibrary.org. The choice of solvent can also influence selectivity; a binary solvent system of 1,4-dioxane (B91453) and water has been shown to increase the selectivity towards cyclohexane carboxylic acid when using a 5% Ru/C catalyst researchgate.netcabidigitallibrary.orgnveo.org.

For the selective reduction of the carboxylic acid group without affecting a potentially aromatic ring, bimetallic catalysts are often employed. For example, Ru-Sn/Al2O3 is a chemoselective catalyst for the hydrogenation of the –COOH group of benzoic acid to benzyl (B1604629) alcohol researchgate.netqub.ac.uk. Another highly selective catalyst for this transformation is Pt/SnO2, which can achieve 97% selectivity to benzyl alcohol researchgate.netqub.ac.uk. These principles are directly applicable to the synthesis of this compound from 4-ethylcyclohexanecarboxylic acid.

PrecursorStarting MaterialCatalystProductSelectivity (%)Reference
4-Ethylcyclohexanecarboxylic Acid4-Ethylbenzoic Acid5% Pd/C4-Ethylcyclohexanecarboxylic AcidHigh (by analogy) researchgate.netcabidigitallibrary.org
4-Ethylcyclohexanecarboxylic Acid4-Ethylbenzoic Acid5% Ru/C in 1,4-dioxane:water4-Ethylcyclohexanecarboxylic Acid86 researchgate.netcabidigitallibrary.org
Benzyl Alcohol (analog)Benzoic Acid5%Ru-29%Sn/Al2O3Benzyl Alcohol100 cabidigitallibrary.org
Benzyl Alcohol (analog)Benzoic AcidPt/SnO2Benzyl Alcohol97 qub.ac.uk

Catalytic Transformations of this compound to Derivatives

The primary alcohol group of this compound is a versatile functional handle for synthesizing a range of derivatives through catalytic transformations. Key reactions include oxidation, esterification, and etherification.

Catalytic Oxidation: The oxidation of this compound can yield either 4-ethylcyclohexanecarbaldehyde or 4-ethylcyclohexanecarboxylic acid, depending on the catalyst and reaction conditions. Selective oxidation of primary alcohols to aldehydes is a fundamental transformation. While specific studies on this compound are not abundant, general methods for alcohol oxidation are applicable. For example, Fe-Mo based oxide catalysts are used for the gas-phase oxidation of methanol (B129727) to formaldehyde (B43269) researchgate.net. This suggests that similar mixed metal oxide catalysts could be effective for the oxidation of this compound.

Catalytic Esterification: Esterification, typically catalyzed by acids, is a direct method to produce esters from this compound and a carboxylic acid. The Fischer-Speier esterification, using a strong acid catalyst like sulfuric acid, is a classic method chemguide.co.ukmdpi.com. Heterogeneous catalysts are increasingly favored for their ease of separation and reusability. Solid acid catalysts, such as sulfonated biochar or sulfated alumina, have been successfully used for the esterification of fatty acids with methanol, achieving high conversions mdpi.com. Chitosan functionalized with sulfonic acid groups has also proven to be an effective and reusable catalyst for the esterification of caprylic acid with methanol mdpi.com. These systems could be readily adapted for the synthesis of esters from this compound.

Catalytic Etherification: The synthesis of ethers from this compound can be achieved through several catalytic routes. Reductive etherification, for instance, can convert aldehydes to ethers in the presence of an alcohol and a suitable catalyst. Zirconium and Hafnium-based polyhedral oligosilsesquioxane complexes have been shown to catalyze the reductive etherification of various aldehydes with isopropanol, highlighting the role of Lewis acidity in the catalyst system osti.gov. Another approach is the direct coupling of alcohols. For example, a method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) as a catalyst can chemoselectively convert benzyl alcohols into their methyl or ethyl ethers organic-chemistry.org.

TransformationReactantCatalyst TypeExample CatalystDerivative ClassReference
OxidationThis compoundMixed Metal OxideFe-Mo Oxides (by analogy)Aldehydes/Carboxylic Acids researchgate.net
EsterificationThis compound, Carboxylic AcidSolid AcidSulfonated ChitosanEsters mdpi.com
EtherificationThis compound, AlcoholLewis Acid / OrganocatalystZr/Hf POSS complexes, TCT/DMSOEthers osti.govorganic-chemistry.org

Development of Novel Catalysts for Specific Reactivity and Selectivity

The ongoing development of novel catalysts is crucial for improving the synthesis and transformation of compounds like this compound. Research focuses on enhancing catalyst activity, selectivity, stability, and reusability, often drawing inspiration from advancements in broader catalytic fields.

For Precursor Synthesis: In the context of hydrogenating precursors like 4-ethylbenzoic acid, significant effort has been directed towards developing catalysts that offer high chemoselectivity. The combination of Group VIII metals with promoters like rhenium or tin has resulted in superior catalysts for the hydrogenation of carboxylic acids to alcohols researchgate.net. For example, the interaction between Pt and Sn in Pt/SnO2 catalysts is reported to enhance both activity and selectivity for the reduction of benzoic acid to benzyl alcohol qub.ac.uk. The development of catalysts based on non-precious metals or amorphous alloys, such as Ni-Zr-B, also shows promise for selective hydrogenations cabidigitallibrary.org.

For Derivatization: For the transformation of this compound, novel catalytic systems are being explored to achieve specific outcomes under milder conditions. Homogeneous catalysis using pincer-type complexes, such as Ruthenium-PNP systems, has proven highly efficient for the dehydrogenation of primary alcohols to form esters dtu.dk. In the field of oxidation, metal-organic frameworks (MOFs) are emerging as highly tunable catalysts. For instance, a bio-inspired MOF, MOF-808, was functionalized with copper complexes to selectively oxidize methane (B114726) to methanol, demonstrating the potential of these materials for highly specific C-H activation and oxidation reactions berkeley.eduberkeley.edu. A novel catalyst based on a modified zirconium MOF has also been fabricated for the synthesis of polyhydroquinoline derivatives, showcasing the versatility of MOFs in promoting complex organic transformations nih.gov. These advanced catalytic platforms could potentially be tailored for the selective oxidation or other functionalizations of this compound.

The rational design of catalysts, whether for hydrocarboxylation reactions using CO2 or for methanol synthesis, provides a framework for developing new systems chemistryviews.orgrsc.org. Understanding the dynamic nature of catalysts under reaction conditions, as seen in the restructuring of silver catalysts for methanol oxidation, is also key to designing more robust and long-lasting catalytic systems rsc.org.

Environmental Fate and Degradation Pathways of 4 Ethylcyclohexyl Methanol

Abiotic Degradation Processes in Environmental Matrices (e.g., Photolysis, Hydrolysis)

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes such as photolysis and hydrolysis.

Photolysis: Direct photolysis is the process by which a chemical is broken down by absorbing light. For a substance to undergo direct photolysis in the environment, it must contain a chromophore that can absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface. (4-Ethylcyclohexyl)methanol, as an alicyclic primary alcohol, lacks such a chromophore. Therefore, it is not expected to be susceptible to direct photolysis by sunlight. This is consistent with findings for the closely related compound (4-methylcyclohexyl)methanol (B126014) (MCHM), which also does not absorb light in the environmentally relevant spectrum.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. This process is a significant degradation pathway for compounds with hydrolyzable functional groups, such as esters, amides, and some halides. This compound does not possess functional groups that are susceptible to hydrolysis under typical environmental conditions of pH (5-9) and temperature. Consequently, hydrolysis is not considered a significant environmental degradation pathway for this compound. This is also in line with expectations for MCHM, which is not expected to undergo hydrolysis in the environment.

Table 1: Summary of Abiotic Degradation Potential of this compound

Degradation Process Potential Significance in Environmental Matrices Rationale
Direct Photolysis Not significant Lacks a chromophore that absorbs sunlight (>290 nm).
Hydrolysis Not significant Does not contain hydrolyzable functional groups.

Non-Biological Oxidative Degradation Mechanisms

While direct photolysis is not a primary degradation route, indirect photo-oxidation, driven by reactions with photochemically produced reactive oxygen species, can be a significant pathway for the degradation of organic compounds in the atmosphere and in sunlit surface waters. The most important of these oxidants is the hydroxyl radical (•OH).

In the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its estimated vapor pressure. The primary degradation mechanism in the atmosphere is likely to be the reaction with photochemically generated hydroxyl radicals. The rate of this reaction can be estimated using structure-activity relationship (SAR) models.

In aquatic environments, advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, can lead to the degradation of this compound. While not a naturally occurring process in most aquatic systems, these processes are relevant in water treatment scenarios. Studies on the ultrasonic-induced degradation of MCHM, which also involves hydroxyl radical reactions, have shown that this class of compounds can be degraded through such oxidative pathways . The degradation occurs primarily at the gas-liquid interface of cavitation bubbles, involving both hydroxyl radical attack and pyrolysis .

Identification of Potential Environmental Transformation Products

The reaction of this compound with hydroxyl radicals is expected to proceed via hydrogen abstraction from the cyclohexane (B81311) ring or the hydroxymethyl group. Abstraction of a hydrogen atom from the carbon atom bearing the hydroxyl group would be a likely primary step, leading to the formation of an aldehyde. Subsequent oxidation could then form the corresponding carboxylic acid.

Based on a study of the ultrasonic degradation of MCHM, which identified (4-methylcyclohexenyl)methanol and 4-methylcyclohexanone (B47639) as primary products, analogous transformation products for this compound can be hypothesized . The formation of these products suggests that reactions involving the cyclohexane ring are also significant.

Potential Transformation Products from Oxidative Degradation:

(4-Ethylcyclohexyl)carbaldehyde: Formed by the oxidation of the primary alcohol group.

4-Ethylcyclohexanecarboxylic acid: Formed by the further oxidation of the aldehyde.

(4-Ethylcyclohexenyl)methanol: Analogous to a product identified in MCHM degradation, suggesting dehydrogenation of the cyclohexane ring.

4-Ethylcyclohexanone (B1329521): Formed by the oxidation of the secondary alcohol that would result from the rearrangement of an intermediate radical.

Table 2: Hypothesized Environmental Transformation Products of this compound

Proposed Transformation Product Potential Formation Pathway
(4-Ethylcyclohexyl)carbaldehyde Oxidation of the primary alcohol
4-Ethylcyclohexanecarboxylic acid Oxidation of (4-Ethylcyclohexyl)carbaldehyde
(4-Ethylcyclohexenyl)methanol Dehydrogenation of the cyclohexane ring
4-Ethylcyclohexanone Oxidation of a secondary alcohol intermediate

It is important to note that these are proposed transformation products based on the degradation of analogous compounds. Further research is necessary to definitively identify the environmental transformation products of this compound.

Emerging Research Frontiers and Future Directions in 4 Ethylcyclohexyl Methanol Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of industrial chemicals. For (4-Ethylcyclohexyl)methanol, research is moving away from traditional methods that may rely on harsh reagents or energy-intensive conditions, and towards more environmentally benign alternatives.

Catalytic Hydrogenation: A primary route to this compound involves the hydrogenation of precursors such as 4-ethylbenzoic acid or its esters. Green approaches in this area focus on the development of highly efficient and recyclable catalysts. Supported ruthenium catalysts, for instance, have demonstrated the ability to hydrogenate both the aromatic ring and the carboxylic group in benzoic acid derivatives. researchgate.net Research is geared towards using non-precious metal catalysts and optimizing reaction conditions to minimize energy consumption and solvent use. The use of binary solvent systems, such as 1,4-dioxane (B91453) and water, has been shown to improve selectivity and conversion rates in the hydrogenation of benzoic acid, offering a pathway to greener synthesis. researchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Biocatalytic applications are maturing into sustainable and scalable options for chemical synthesis. researchgate.net Alcohol dehydrogenases (ADHs), for example, can mediate the stereoselective reduction of substituted cyclohexanones to their corresponding cyclohexanols with high conversions and diastereomeric excess. nih.gov While direct biocatalytic synthesis of this compound is an area for future exploration, the successful application of ADHs to similar substrates like 4-tert-butylcyclohexanone (B146137) demonstrates the significant potential of this approach. nih.gov Chemoenzymatic strategies, which combine chemical and biocatalytic steps, are also being explored to leverage the advantages of both methodologies. acs.org

The following table summarizes key green chemistry approaches applicable to the synthesis of this compound and related compounds.

ApproachKey FeaturesPotential Advantages for this compound Synthesis
Heterogeneous Catalysis Use of solid-supported metal catalysts (e.g., Ru/C, Pd/C).High catalyst recyclability, reduced metal leaching, potential for use in continuous flow systems.
Biocatalysis Utilization of enzymes (e.g., Alcohol Dehydrogenases).High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure), use of aqueous media.
Use of Green Solvents Employing environmentally benign solvents like water, supercritical fluids, or bio-derived solvents.Reduced environmental impact, improved safety profile, potential for simplified product separation. researchgate.netnih.gov
Photobiocatalysis Coupling light energy with biocatalysis.Can drive enzymatic reactions by producing or recycling cofactors in situ, leading to improved sustainability. nih.gov

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry, utilizing microreactors and packed-bed reactors, is emerging as a powerful tool for chemical synthesis, offering significant advantages over traditional batch processing. researchgate.netacs.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety when handling hazardous reagents, and seamless scalability from laboratory to industrial production. researchgate.netnih.gov

For the synthesis of this compound, continuous flow hydrogenation is a particularly promising application. Heterogeneous catalysts, essential for the hydrogenation of the aromatic precursor, can be packed into a column or cartridge, through which the substrate solution is continuously passed with hydrogen. dntb.gov.ua This setup allows for fine-tuning of the reaction conditions to maximize yield and selectivity while minimizing catalyst deactivation and byproduct formation. qsartoolbox.org

The advantages of integrating the synthesis of this compound into a continuous flow system are multifaceted:

Enhanced Safety: Hydrogenation reactions are often performed under high pressure and can be highly exothermic. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for efficient heat dissipation, mitigating the risk of thermal runaways. researchgate.net

Improved Efficiency and Selectivity: The precise control over residence time in a flow reactor can be leveraged to achieve partial or complete hydrogenation as desired, thus improving the selectivity towards the target molecule. qsartoolbox.orgmdpi.com

Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors.

Automation and Integration: Flow systems can be readily automated and integrated with in-line analytical techniques for real-time monitoring and optimization of the reaction process. nih.gov

The table below compares key parameters of batch versus continuous flow processing for hydrogenation reactions relevant to this compound synthesis.

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Often limited, potential for hot spots.Excellent, due to high surface-area-to-volume ratio.
Mass Transfer Can be limited, especially in three-phase systems (gas-liquid-solid).Significantly enhanced, leading to faster reaction rates.
Safety Higher risk with exothermic reactions and hazardous reagents.Inherently safer due to small reaction volumes.
Scalability Can be complex and non-linear.More straightforward through continuous operation or numbering-up.
Process Control Less precise control over reaction time and temperature gradients.Precise control over residence time, temperature, and pressure.

Exploration of Novel Derivatizations for Advanced Materials

The functional hydroxyl group of this compound serves as a versatile handle for chemical modification, allowing for its incorporation into a wide array of advanced materials. The bulky and rigid nature of the 4-ethylcyclohexyl moiety can impart desirable properties such as enhanced thermal stability, improved mechanical strength, and specific optical characteristics to polymers and liquid crystals.

Monomers for Specialty Polymers: One of the most promising applications is the derivatization of this compound into monomers for polymerization. For instance, esterification with acrylic acid or methacrylic acid can yield (4-ethylcyclohexyl)methyl acrylate (B77674) or methacrylate (B99206). These monomers can then be polymerized to create polymers with high glass transition temperatures (Tg) and excellent thermal stability, suitable for applications in optical materials and specialty coatings. The synthesis of similar cyclohexyl methacrylates has been explored using macroporous polystyrene sulfonate cation exchange resins as efficient and reusable catalysts. achemblock.com

Liquid Crystals: The 4-alkylcyclohexyl motif is a well-established component in the design of liquid crystal (LC) molecules. mdpi.com Polymers containing these moieties in their side chains have been investigated as alignment layers for liquid crystal displays (LCDs). mdpi.com For example, polystyrene derivatives modified with 4-(trans-4-ethylcyclohexyl)phenol (B1353535) have been shown to induce a stable and uniform vertical orientation of liquid crystal molecules. mdpi.com Derivatizing this compound to introduce mesogenic (liquid-crystal-forming) groups could lead to new liquid crystalline polymers with unique phase behaviors and applications in advanced optical films and sensors.

Functional Polymers: The hydroxyl group can be a starting point for a variety of chemical transformations to create functional polymers. nih.gov For example, it can be converted to an azide (B81097) or alkyne for use in "click" chemistry, allowing for the straightforward attachment of the this compound moiety to a wide range of polymer backbones. This could be used to fine-tune the properties of existing polymers, for example, by increasing their hydrophobicity or altering their solubility.

The following table outlines potential derivatizations of this compound and their applications in advanced materials.

DerivativeSynthesis MethodPotential ApplicationKey Properties Imparted by the (4-Ethylcyclohexyl) Moiety
(4-Ethylcyclohexyl)methyl Acrylate/Methacrylate Esterification with (meth)acrylic acid.Monomer for specialty polymers, optical resins, coatings.High thermal stability, increased glass transition temperature, weather resistance.
Liquid Crystalline Esters Esterification with mesogenic carboxylic acids.Liquid crystalline polymers for optical films and displays.Induction of liquid crystalline phases, modification of clearing temperatures.
Polyurethane Segments Reaction with diisocyanates.Hard segments in polyurethanes.Enhanced mechanical strength, thermal stability, and chemical resistance.
Glycidyl Ether Reaction with epichlorohydrin.Epoxy resin modifier.Improved toughness and thermal properties of the cured resin.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of efficient reaction pathways, thereby reducing the need for extensive and time-consuming laboratory experiments. For this compound, computational modeling offers significant opportunities to accelerate research and development.

Property Prediction using QSAR and DFT: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their physical, chemical, and biological properties. acs.orgmdpi.com Such models are valuable for predicting properties like boiling point, solubility, and toxicity, guiding the design of new derivatives with desired characteristics. Density Functional Theory (DFT) calculations provide a more fundamental understanding of the electronic structure, molecular geometry, and reactivity of the molecule. dntb.gov.ua For the closely related compound 4-methylcyclohexanemethanol (MCHM), DFT calculations have been used to gain insights into its degradation pathways, demonstrating the power of this approach for understanding the reactivity of substituted cyclohexylmethanols. nih.gov

Reaction Design and Mechanistic Studies: Computational models can be employed to design more efficient synthetic routes to this compound. For instance, predictive models based on molecular descriptors can be built to screen potential catalysts for the hydrogenation of aromatic precursors, identifying candidates with high activity and selectivity before they are synthesized and tested in the lab. nih.gov These models can help to elucidate reaction mechanisms, such as the pathways for C-OH bond cleavage in hydrogenolysis reactions, by calculating activation energies and modeling transition states. researchgate.net

Molecular Dynamics Simulations: Molecular Dynamics (MD) simulations can be used to study the behavior of this compound and its derivatives in different environments, such as in solution or within a polymer matrix. nih.gov These simulations provide insights into intermolecular interactions, conformational preferences, and the dynamics of these molecules over time. youtube.com This information is crucial for understanding how the incorporation of the this compound moiety affects the bulk properties of materials, such as the morphology of polymer blends or the alignment of liquid crystals.

The table below details the application of various computational methods in the study of this compound and related compounds.

Computational MethodApplication AreaInformation Gained
Quantitative Structure-Activity Relationship (QSAR) Property PredictionCorrelation of molecular structure with physical, chemical, and biological properties. Prediction of properties for novel derivatives. acs.orgmdpi.com
Density Functional Theory (DFT) Electronic Structure and ReactivityOptimized molecular geometry, electronic properties (HOMO, LUMO), reaction energetics, and spectroscopic properties. dntb.gov.ua
Molecular Dynamics (MD) Material and Solution BehaviorConformational analysis, intermolecular interactions, diffusion coefficients, and behavior in condensed phases. nih.gov
Catalyst Modeling Reaction DesignPrediction of catalyst performance, understanding of catalyst-substrate interactions, and design of novel catalysts. nih.gov

Q & A

Q. What role does this compound play in materials science, particularly in polymer or ligand design?

  • Answer :
  • Ligand synthesis : Its hydroxyl group can coordinate metals (e.g., Ru, Pd) for catalytic complexes .
  • Polymer crosslinking : React with diisocyanates to form polyurethane networks with tunable rigidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.